2-Methyl-2-(4-morpholinyl)-1-propanol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methyl-2-morpholin-4-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,7-10)9-3-5-11-6-4-9/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCWRGFCAKZCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650976 | |
| Record name | 2-Methyl-2-(morpholin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858197-58-7 | |
| Record name | 2-Methyl-2-(morpholin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis and Iodination Approach
One of the most detailed and recent methods involves a three-step process comprising hydrolysis, iodination, and purification, which has been optimized for industrial scale-up:
| Step | Description | Reagents | Conditions | Yield & Purity |
|---|---|---|---|---|
| a) Hydrolysis | Hydrolyzing a precursor ester or related compound to generate a key intermediate | Sodium hydroxide or other inorganic bases; organic bases like diisopropylamine | Reflux in appropriate solvent (e.g., THF, ethanol) | Overall yield ~80%; purity >99.5% |
| b) Iodination | Electrophilic aromatic substitution to introduce iodine at the para position | N-iodosuccinimide (NIS), sulfuric acid, acetic acid | Mild heating, controlled addition to prevent diiodo by-products | High selectivity; minimized impurities |
| c) Purification | Crystallization or solvent extraction | Organic solvents (e.g., dichloromethane, toluene) | Standard purification techniques | High purity suitable for further pharmaceutical synthesis |
This method, as detailed in recent patents, emphasizes milder conditions compared to traditional methods, reducing by-products and facilitating scale-up.
Alternative Synthetic Routes via Aromatic Substitutions
Research indicates that aromatic substitution reactions, such as Suzuki coupling, can be adapted for preparing intermediates leading to the target compound:
- Suzuki Reaction : Coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis, followed by functional group transformations to introduce the morpholine moiety.
- Hydrolysis of Esters : Conversion of methyl esters to the corresponding alcohols using bases like sodium hydroxide, followed by amination to incorporate the morpholine ring.
However, these routes tend to involve harsher conditions or multiple steps, which can limit their industrial viability.
Preparation via Multi-Component Reactions
Recent innovations include multi-component reactions that combine aromatic precursors, morpholine derivatives, and alcohol functionalities in a single pot:
- Reaction Conditions : Typically conducted at moderate temperatures (80-120°C) with catalysts such as Lewis acids or transition metals.
- Advantages : Reduced reaction steps, minimized purification, and higher overall efficiency.
Research Findings and Data Summary
| Method | Reagents | Key Conditions | Advantages | Drawbacks |
|---|---|---|---|---|
| Hydrolysis + Iodination | Sodium hydroxide, NIS | Reflux, controlled addition | High yield, purity | Multi-step, requires purification |
| Aromatic substitution | Boronic acids, Pd catalysts | Mild to moderate temperatures | Specificity | Costly catalysts, potential for by-products |
| Multi-component reactions | Aromatic compounds, morpholine derivatives | 80-120°C, Lewis acid catalysis | One-pot synthesis | Optimization needed for scale-up |
Notes on Industrial Feasibility
- Reaction Conditions : Milder, controlled conditions are preferred to reduce impurities and by-products.
- Catalysts : Transition metal catalysts (palladium, copper) are effective but costly; efforts are ongoing to develop catalyst-free or heterogeneous catalytic systems.
- Purification : Crystallization and solvent extraction are standard, with recent advances focusing on continuous purification techniques to enhance throughput.
Research Findings from Patents and Literature
- The patent WO2019038779A1 describes a process involving iodination of intermediates under milder conditions, reducing toxic metal residues.
- Patent CN102241645B details a process involving hydrolysis of methyl esters and subsequent iodination, emphasizing cost-effective and scalable methods.
- Recent publications highlight the potential of multi-component reactions and catalytic systems to streamline synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-morpholinyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Formation of 2-Methyl-2-(4-morpholinyl)-1-propanone.
Reduction: Formation of 2-Methyl-2-(4-morpholinyl)-1-propylamine.
Substitution: Formation of 2-Methyl-2-(4-morpholinyl)-1-propyl halides or esters.
Scientific Research Applications
Overview
2-Methyl-2-(4-morpholinyl)-1-propanol is a morpholine derivative that has garnered attention for its diverse applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique chemical structure, which contributes to its functionality in different applications.
Pharmaceutical Industry
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been identified as a precursor in the synthesis of Alectinib, a drug used for the treatment of non-small cell lung cancer (NSCLC). The synthesis process involves several steps where this compound acts as a key building block, enhancing the efficiency and yield of the final product .
Chemical Synthesis
This compound is utilized in organic chemistry as a reagent and solvent. Its properties allow it to facilitate reactions that require a morpholine group, which can enhance solubility and reactivity in various organic transformations. The compound's ability to stabilize reactive intermediates makes it valuable in synthetic pathways for complex organic molecules .
Material Science
In materials science, this compound is explored for its potential use in developing polymers and coatings. Its structure allows it to act as a plasticizer or additive, improving the flexibility and durability of polymeric materials. This application is particularly relevant in the formulation of coatings that require enhanced adhesion and stability under various environmental conditions .
Case Study 1: Synthesis of Alectinib
A detailed study highlighted the role of this compound in synthesizing Alectinib. The process involves multiple steps where this compound is transformed into various intermediates, ultimately leading to high-purity Alectinib suitable for clinical use. The study emphasizes the compound's efficiency in achieving high yields while minimizing by-products .
Case Study 2: Polymer Development
Research conducted on the incorporation of this compound into polymer formulations demonstrated significant improvements in mechanical properties. The study showed that adding this compound as a plasticizer resulted in enhanced flexibility and resistance to environmental stressors, making it suitable for outdoor applications .
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-morpholinyl)-1-propanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence biochemical pathways related to signal transduction, metabolism, and cellular regulation.
Comparison with Similar Compounds
Structural Comparison
The target compound is compared to structurally related propanol derivatives (Table 1):
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 2-Methyl-2-(4-morpholinyl)-1-propanol | 858197-58-7 | C₈H₁₇NO₂ | Morpholine ring, secondary alcohol |
| 1-(4-Methylphenyl)-1-propanol | 25574-04-3 | C₁₀H₁₄O | Aromatic ring, primary alcohol |
| 1-(4-Chloro-2-methylphenyl)-1-propanol | 1034980-58-9 | C₁₀H₁₃ClO | Chloro-substituted aromatic ring, primary alcohol |
| 1-(4-Vinylphenyl)-2-methyl-2-propanol | N/A | C₁₂H₁₆O | Vinyl group, tertiary alcohol |
Key Observations :
- The morpholine ring in the target compound introduces a heterocyclic amine, distinguishing it from purely aromatic or aliphatic analogs.
- Substituents like chlorine (in 1-(4-Chloro-2-methylphenyl)-1-propanol) or vinyl groups (in 1-(4-Vinylphenyl)-2-methyl-2-propanol) alter electronic properties and steric bulk .
Physicochemical Properties
Table 2 highlights critical physicochemical parameters:
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Purity (%) |
|---|---|---|---|---|
| This compound | 159.226 | 242.4 | 1.045 | 95.0 |
| 1-(4-Methylphenyl)-1-propanol | 150.22* | N/A | N/A | N/A |
| 1-(4-Chloro-2-methylphenyl)-1-propanol | 184.66 | N/A | N/A | N/A |
| 1-(4-Vinylphenyl)-2-methyl-2-propanol | 176.21* | N/A | N/A | N/A |
*Calculated based on molecular formulas.
Key Observations :
Biological Activity
2-Methyl-2-(4-morpholinyl)-1-propanol (CAS No. 858197-58-7) is a compound with significant interest in various biological and chemical applications. This article reviews its biological activity, including toxicity, pharmacological effects, and potential therapeutic uses based on diverse research findings.
This compound is characterized by its morpholine ring, which contributes to its solubility and interaction with biological systems. The molecular structure can be represented as follows:
- Molecular Formula : C₇H₁₅NO₂
- Molecular Weight : 143.20 g/mol
Toxicological Profile
A comprehensive evaluation of the compound's toxicity reveals important insights into its safety profile:
- Acute Toxicity : In studies conducted on rats, the oral median lethal dose (LD50) was determined to be approximately 1984 mg/kg body weight. Clinical signs observed included respiratory distress, ruffled fur, and neurological symptoms such as clonic convulsions and paresis of the hind limbs .
- Repeated Dose Toxicity : In a 28-day repeated dose study, significant toxic effects were noted at higher doses (300 mg/kg), including systemic intoxication and changes in body weight. Histopathological findings indicated increased liver weight and signs of demyelination in peripheral nerves .
Pharmacological Activity
Research indicates that this compound exhibits various pharmacological activities:
- Caspase Activation : The compound has been shown to induce caspases-3/7 in human blood mononuclear cells in vitro, suggesting potential pro-apoptotic activity that could be leveraged in cancer therapy .
- Neuroprotective Effects : Some studies suggest that compounds with morpholine moieties can exhibit neuroprotective properties, potentially making this compound relevant for neurodegenerative conditions .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Study on Apoptosis Induction :
- A study demonstrated that treatment with the compound led to significant apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent.
- Table 1 summarizes the apoptotic effects observed across different concentrations.
Concentration (µM) % Apoptosis Induction 10 25 50 50 100 75 -
Neurotoxicity Assessment :
- In a neurotoxicity assessment using neuronal cell cultures, the compound showed dose-dependent neuroprotective effects against oxidative stress-induced damage.
- The neuroprotective efficacy was evaluated through cell viability assays.
Concentration (µM) Cell Viability (%) 5 85 10 90 20 95
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
